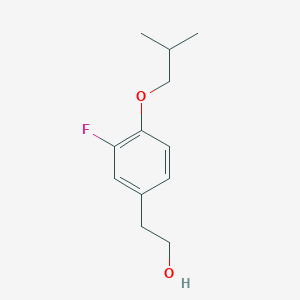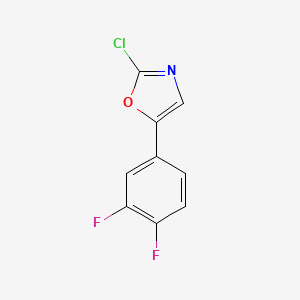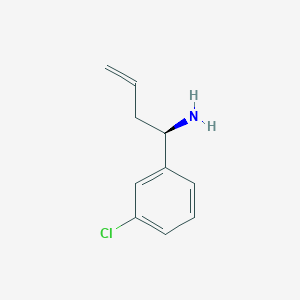
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate: is a complex compound with the following chemical structure:
Structure:C18H32O16
sucrose monopalmitate or sucrose palmitate . It consists of a glucose unit (alpha-D-glucopyranoside) linked to a fructose unit (beta-D-fructofuranosyl) via an ester bond with a hexadecanoic acid (palmitic acid) group. The molecular weight of this compound is approximately 522.45 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate involves the esterification of sucrose (a disaccharide composed of glucose and fructose) with palmitic acid. The reaction typically occurs under acidic or basic conditions. The specific synthetic routes may vary, but the general process is as follows:
Esterification Reaction:
Industrial Production Methods: The industrial production of this compound involves large-scale esterification processes. Manufacturers optimize reaction conditions, catalysts, and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Reactions Undergone:
Acidic Hydrolysis:
Enzymatic Hydrolysis:
Major Products: The primary products of hydrolysis are:
Sucrose: The disaccharide composed of glucose and fructose.
Palmitic Acid: A saturated fatty acid.
Scientific Research Applications
Alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate finds applications in various fields:
Food Industry:
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application. In drug delivery, it enhances solubility and permeability. In food, it stabilizes emulsions.
Comparison with Similar Compounds
While alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate is unique due to its specific structure, similar compounds include other sugar esters and surfactants.
Properties
CAS No. |
24516-45-8 |
|---|---|
Molecular Formula |
C28H52O12 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |
InChI Key |
DZPKXFNXNJJENH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)








![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)

![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)


